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Introduction
This document provides a detailed protocol for the covalent labeling of amine-modified

oligonucleotides with ATTO 590 N-hydroxysuccinimide (NHS) ester. ATTO 590 is a fluorescent

dye belonging to the rhodamine class, known for its high photostability, strong absorption, and

high fluorescence quantum yield.[1][2] These characteristics make it an excellent choice for a

variety of applications in molecular biology and drug development, including fluorescence in

situ hybridization (FISH), real-time PCR, single-molecule detection, and high-resolution

microscopy.[1][2][3]

The labeling reaction is based on the covalent attachment of the ATTO 590 NHS-ester to a

primary amine group introduced at the 5', 3', or an internal position of the oligonucleotide.[3][4]

The NHS ester reacts with the unprotonated amino group to form a stable amide bond.[5][6]

This protocol outlines the necessary reagents, step-by-step procedure, purification of the

labeled oligonucleotide, and quality control measures.
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Reagent/Material Specifications

Amine-modified Oligonucleotide Lyophilized, purified (e.g., HPLC or PAGE)

ATTO 590 NHS-ester Freshly prepared solution

Anhydrous Dimethylformamide (DMF) or

Dimethyl Sulfoxide (DMSO)
Amine-free

Labeling Buffer
0.1 M - 0.2 M Sodium Bicarbonate or Carbonate

Buffer, pH 8.0-9.0

Purification System
Reversed-phase HPLC or gel filtration column

(e.g., Sephadex G-25)

Nuclease-free Water

Standard lab equipment
Microcentrifuge tubes, pipettes, vortexer,

spectrophotometer

Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific

oligonucleotide sequence and desired degree of labeling.

Preparation of Reagents
Amine-Modified Oligonucleotide Solution:

Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final

concentration of 0.1 mM (e.g., 5 nmol in 50 µL).

If the oligonucleotide is stored in a buffer containing primary amines (e.g., Tris), it must be

desalted or dialyzed against an amine-free buffer like PBS before labeling.[7]

ATTO 590 NHS-ester Stock Solution:

Immediately before use, prepare a 5 mg/mL solution of ATTO 590 NHS-ester in anhydrous

DMF or DMSO. This solution should be protected from light.[8]
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Labeling Buffer:

Prepare a 0.1 M to 0.2 M sodium bicarbonate or carbonate buffer and adjust the pH to

between 8.0 and 9.0.[5] A pH of 8.3 is often a good starting point as it provides a good

balance between amine reactivity and NHS-ester hydrolysis.[9]

Labeling Reaction
In a microcentrifuge tube, combine the amine-modified oligonucleotide solution and the

labeling buffer.

Add the freshly prepared ATTO 590 NHS-ester solution to the oligonucleotide solution. A

molar excess of the dye is typically required. The optimal dye-to-oligonucleotide ratio may

need to be determined empirically, but a starting point of a several-fold molar excess is

recommended.

Vortex the reaction mixture gently and incubate at room temperature for at least 2 hours with

continuous shaking. For some ATTO dyes, including ATTO 590, a longer incubation time of

up to 18 hours at room temperature may be necessary for the reaction to go to completion.

[5]

Protect the reaction from light during incubation.

Purification of the Labeled Oligonucleotide
Purification is a critical step to remove unconjugated dye and unlabeled oligonucleotides.[3]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

This is the recommended method for achieving high purity.[3]

Use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g.,

triethylammonium acetate).

The more hydrophobic labeled oligonucleotide will elute later than the unlabeled

oligonucleotide.

Gel Filtration Chromatography:
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This method separates molecules based on size.

Use a resin with an appropriate size exclusion limit (e.g., Sephadex G-25) to separate the

larger labeled oligonucleotide from the smaller, unconjugated dye molecules.[5]

Quantification and Quality Control
UV-Vis Spectrophotometry:

Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the

oligonucleotide) and at the absorption maximum of ATTO 590 (~594 nm).[3]

The concentration of the oligonucleotide and the dye can be calculated using the Beer-

Lambert law. The degree of labeling (DOL), which is the ratio of dye molecules to

oligonucleotide molecules, can then be determined.

Mass Spectrometry (MALDI-TOF):

Confirm the successful conjugation and the purity of the final product by comparing the

molecular weight of the labeled oligonucleotide to the theoretical mass.[10]

Quantitative Data Summary
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Parameter
Recommended
Value/Range

Reference

Oligonucleotide Concentration 0.1 mM

ATTO 590 NHS-ester

Concentration
5 mg/mL in DMF or DMSO

Reaction Buffer
0.1 - 0.2 M Sodium

Bicarbonate/Carbonate

Reaction pH 8.0 - 9.0 [5]

Reaction Time
2 - 18 hours at room

temperature
[5]

Purification Method RP-HPLC or Gel Filtration [3][5]

ATTO 590 Absorbance Max

(λmax)
~594 nm [3]

ATTO 590 Emission Max

(λmax)
~624 nm [3]

ATTO 590 Extinction

Coefficient (ε)
120,000 cm⁻¹M⁻¹ [3]

Experimental Workflow Diagram
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Caption: Workflow for labeling amine-modified oligonucleotides with ATTO 590 NHS-ester.

Storage and Handling
Fluorescently labeled oligonucleotides are light-sensitive and should be stored protected from

light.[8] For long-term storage, it is recommended to store them at -20°C in a slightly basic

buffer (e.g., TE buffer, pH 8.0) or lyophilized.[8][11] Avoid repeated freeze-thaw cycles.

Troubleshooting
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Issue Possible Cause Suggestion

Low Labeling Efficiency

- pH of the reaction buffer is

too low.- NHS-ester has

hydrolyzed.- Presence of

primary amines in the oligo

solution.

- Ensure the pH of the labeling

buffer is between 8.0 and 9.0.-

Prepare the NHS-ester

solution immediately before

use.- Desalt or dialyze the

oligonucleotide to remove any

amine-containing buffers.

Presence of Free Dye after

Purification
- Inefficient purification.

- Optimize the HPLC gradient

or use a longer gel filtration

column.

Degradation of the Dye - Exposure to light or ozone.

- Protect the dye and labeled

oligonucleotide from light at all

times.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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